molecular formula C23H27N3O3S2 B2966279 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892852-84-5

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2966279
CAS No.: 892852-84-5
M. Wt: 457.61
InChI Key: XFUWMIQEOWHNAX-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892852-84-5) is a synthetic small molecule with a molecular formula of C23H27N3O3S2 and a molecular weight of 457.61 g/mol. This compound features a benzothiazole core, which is a privileged structure in medicinal chemistry known for its diverse pharmacological profiles . The structure integrates a benzamide moiety, a feature present in compounds with documented analgesic and antidepressant activities in preclinical research . The presence of the cyclohexyl(methyl)sulfamoyl group contributes to the molecule's properties and potential for targeted biological activity. Benzothiazole derivatives, as a class, have been the subject of intensive study due to their broad spectrum of biological activities. Research indicates potential for these compounds to exhibit antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects, making the benzothiazole scaffold a highly valuable template for drug discovery and development . The specific structural configuration of this compound, combining the 4-ethyl-benzothiazole group with the sulfamoyl-benzamide unit, suggests it is a promising candidate for researchers investigating new therapeutic agents, particularly in neuroscience and oncology. This product is provided with a minimum purity of 95% and is intended for non-human research applications only. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for creating novel compound libraries, or as a reference standard in biological screening assays to explore its mechanism of action and potential research applications.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-16-8-7-11-20-21(16)24-23(30-20)25-22(27)17-12-14-19(15-13-17)31(28,29)26(2)18-9-5-4-6-10-18/h7-8,11-15,18H,3-6,9-10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUWMIQEOWHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, introduction of the cyclohexyl(methyl)sulfamoyl group, and the attachment of the ethyl-benzothiazolyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzamide core can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzothiazolyl moiety may interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Related Compounds

Compound Name Sulfamoyl Substituents Heterocyclic Core & Substituents Biological Activity (Reported)
Target Compound Cyclohexyl, methyl 4-Ethyl-1,3-benzothiazole Not explicitly reported (assumed antifungal)
LMM5 Benzyl, methyl 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole Antifungal (C. albicans)
LMM11 Cyclohexyl, ethyl 5-(Furan-2-yl)-1,3,4-oxadiazole Antifungal (C. albicans)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Diisobutyl 4-Ethoxy-1,3-benzothiazole No activity data
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-(4-Nitrophenyl)-1,3-thiazole No activity data

Key Observations :

  • Sulfamoyl Substituents: Cyclohexyl groups (target compound, LMM11) introduce steric bulk and lipophilicity, which may enhance membrane penetration but reduce solubility compared to smaller alkyl groups (e.g., diethyl in ).
  • The 4-ethyl group on benzothiazole may optimize hydrophobic interactions compared to electron-withdrawing groups (e.g., nitro in ).

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C23H27N3O4S2
  • Molecular Weight : 473.61 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological activities.

Enzyme Inhibition

Inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been explored in similar compounds. For example:

  • Inhibition Potency : Compounds structurally related to benzothiazoles have shown moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM .

Anti-Cancer Properties

The benzothiazole scaffold has been associated with anticancer activity. Although direct studies on this specific compound are sparse, the following observations can be made:

  • Cyclin-dependent Kinase (CDK) Inhibition : Related benzothiazole derivatives have been reported as inhibitors of CDK5, suggesting potential for cancer treatment through cell cycle regulation .

Anti-inflammatory Effects

Some sulfonamide derivatives have shown promise in reducing inflammation:

  • Mechanism : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzothiazole derivativesModerate inhibition of AChE
Enzyme InhibitionSulfonamidesIC50 values between 27.04 - 106.75 µM
Anti-CancerBenzothiazole derivativesInhibition of CDK5
Anti-inflammatorySulfonamide derivativesReduction of pro-inflammatory cytokines

Case Studies and Research Findings

  • Study on Benzothiazole Derivatives :
    • A series of benzothiazole compounds were synthesized and tested for their antimicrobial properties against Mycobacterium tuberculosis, showing promising results with lower MIC values compared to standard treatments like isoniazid .
  • Inhibition Studies :
    • A high-throughput screening revealed that certain benzothiazole derivatives effectively inhibited CDK5, suggesting their potential use in cancer therapy .
  • Anti-inflammatory Research :
    • Research on sulfonamide derivatives indicated their ability to modulate inflammatory pathways, supporting their use in conditions characterized by excessive inflammation .

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